

NU-7107 DNA-PK inhibitor mechanism of action

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Compound Focus: NU-7107

Cat. No.: S548532

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NU-7107 Profile

NU-7107 is a small molecule recognized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) [1]. Its chemical profile is summarized in the table below.

Property	Description
CAS Number	503465-21-2 [1]
Chemical Formula	$C_{18}H_{19}N_3O_2$ [1]
Molecular Weight	309.36 g/mol [1]
Melting Point	208-209 °C [1]
Description	Potent DNA-PK inhibitor with potential anticancer activity [1]

Mechanism of Action as a DNA-PK Inhibitor

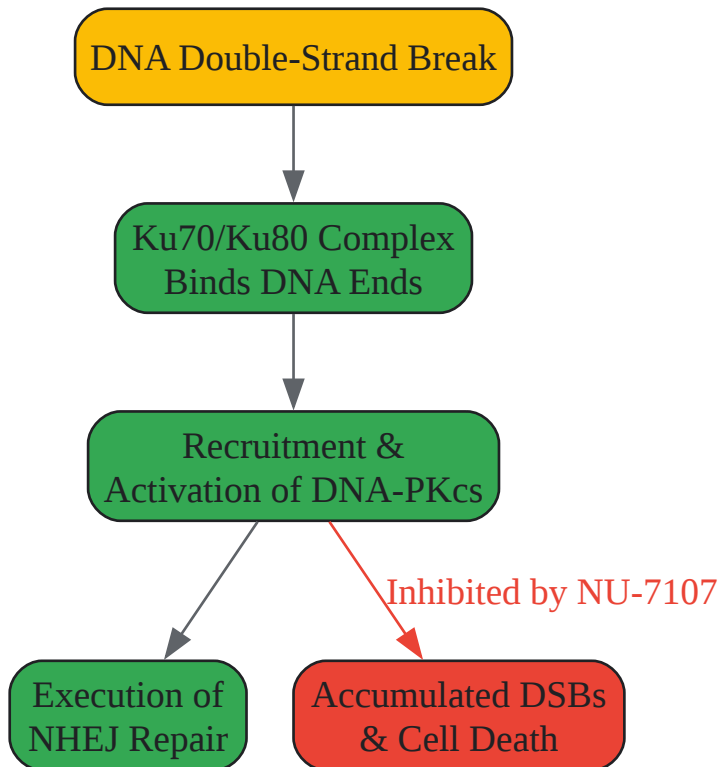
NU-7107 functions by targeting DNA-PK, a critical enzyme in the **Non-Homologous End Joining (NHEJ)** pathway, which is one of the cell's primary systems for repairing DNA double-strand breaks (DSBs) [2] [3].

- **Role of DNA-PK in Repair:** When a DSB occurs, the Ku70/Ku80 heterodimer first binds to the DNA ends. This recruitment triggers the activation of the DNA-PK catalytic subunit (DNA-PKcs), which then

initiates a repair signaling cascade [2] [4].

- **Inhibition and Synthetic Lethality:** As a DNA-PK inhibitor, **NU-7107** blocks this repair pathway [1]. In cancer therapy, this is often used strategically in combination with DSB-inducing agents like radiation or certain chemotherapies. The concept is to create synthetic lethality: the therapy-induced DNA breaks cannot be efficiently repaired, leading to increased cancer cell death [3].

The following diagram illustrates the NHEJ pathway and the point where **NU-7107** acts as an inhibitor.



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Research Context of DNA-PK Inhibition

Research into DNA-PK inhibitors like **NU-7107** is a dynamic field aimed at overcoming resistance to cancer treatments [3] [4]. The table below compares different classes of DNA-PK-targeting compounds for context.

Inhibitor Class / Example	Reported Mechanism	Key Characteristic
ATP-competitive (e.g., NU7441, AZD7648)	Binds the kinase active site of DNA-PKcs, directly competing with ATP [2].	Older agents may have lower selectivity; newer generations are more specific to DNA-PKcs [2].
Covalent Inhibitor (e.g., Wortmannin)	Forms an irreversible covalent bond with a lysine residue in the ATP-binding pocket [2].	Broad-spectrum activity, lacks specificity [2].
Ku-DNA Interaction Inhibitor (Ku-DBI)	Blocks the initial step of NHEJ by preventing the Ku complex from binding to DNA ends [4].	Novel mechanism; inhibits the entire DNA-PK holoenzyme function [4].

Guidance for Further Research

The search results indicate that detailed enzymatic potency (IC₅₀/K_i), comprehensive selectivity profiles, and specific cellular efficacy data for **NU-7107** are not publicly available in the searched literature.

To obtain the in-depth data required for a whitepaper, I suggest you:

- **Consult Specialized Databases:** Search **PubChem** and **ChEMBL** using the CAS number (503465-21-2) for curated biochemical and pharmacological data.
- **Review Patent Literature:** The synthesis and primary biological data for research compounds like **NU-7107** are often disclosed in patent applications.
- **Explore Related Compounds:** The closely related inhibitor **NU7441** is well-characterized in structural [2] and functional studies. Its data can provide a strong mechanistic and SAR framework for understanding this inhibitor class.

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References

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2. Structural insights into inhibitor regulation of the DNA ... [nature.com]
3. Dual inhibition of DNA - PK and DNA polymerase theta overcomes... [pmc.ncbi.nlm.nih.gov]
4. Discovery and development of novel DNA-PK inhibitors by ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [NU-7107 DNA-PK inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548532#nu-7107-dna-pk-inhibitor-mechanism-of-action]

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